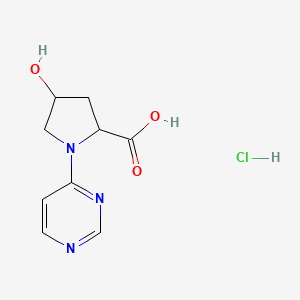

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Description

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a pyrimidinyl group.

Properties

Molecular Formula |

C9H12ClN3O3 |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H11N3O3.ClH/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8;/h1-2,5-7,13H,3-4H2,(H,14,15);1H |

InChI Key |

JTGJXDCWICEVDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1C(=O)O)C2=NC=NC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step reactions. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C4 position undergoes oxidation under controlled conditions. For example:

-

Ketone formation : Treatment with potassium permanganate (KMnO₄) or Jones reagent oxidizes the hydroxyl group to a ketone, forming 1-(pyrimidin-4-yl)pyrrolidine-2,4-dione derivatives.

-

Selectivity : The pyrimidine ring remains intact under mild oxidation conditions due to its aromatic stability.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

-

Borane-mediated reduction : Sodium borohydride (NaBH₄) in methanol reduces the carboxylic acid to a hydroxymethyl group, yielding 4-hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-methanol.

-

Catalytic hydrogenation : Limited applicability due to potential pyrimidine ring saturation.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Mechanism : Activation of the carboxylic acid via chloride intermediate (SOCl₂) enhances reactivity with alcohols/amines .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Sulfonation : Reacts with 4-nitrobenzenesulfonyl chloride to form sulfonate esters, enabling further functionalization .

-

Halogenation : Phosphorus tribromide (PBr₃) converts the hydroxyl to bromide, facilitating cross-coupling reactions.

Cyclization and Ring-Opening

-

Lactone formation : Intramolecular esterification under acidic conditions produces a five-membered lactone .

-

Pyrimidine modifications : The pyrimidine nitrogen participates in alkylation or arylation under Pd catalysis.

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming pyrolytic byproducts.

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10).

Key Reaction Data Table

| Reaction | Reagents | Temperature | Solvent | Key Product |

|---|---|---|---|---|

| Oxidation (C4-OH → ketone) | KMnO₄, H₂SO₄ | 0–25°C | H₂O/acetone | 2,4-Dione derivative |

| Esterification | SOCl₂, MeOH | 60–75°C | Methanol | Methyl ester |

| Amidation | SOCl₂, NH₃ (g) | 20–25°C | THF | Carboxamide |

| Sulfonation | 4-NO₂-C₆H₄-SO₂Cl | RT | DCM | Sulfonate ester |

Mechanistic Insights

Scientific Research Applications

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-1-pyrroline-2-carboxylic acid: Similar structure but lacks the pyrimidinyl group.

(S,R,S)-AHPC hydrochloride: Contains a pyrrolidine ring but with different substituents.

Uniqueness

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both a hydroxyl group and a pyrimidinyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, with the molecular formula and a molecular weight of 233.66 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O3 |

| Molecular Weight | 233.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | 137832710 |

Anticancer Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. A study focused on similar compounds demonstrated their effectiveness against various cancer cell lines. For instance, derivatives were tested on A549 human lung adenocarcinoma cells, showing structure-dependent anticancer activity. The specific compound under discussion has not been directly tested in these studies but is hypothesized to have similar effects due to its structural similarities.

Case Study: Anticancer Properties of Pyrrolidine Derivatives

In a comparative analysis of pyrrolidine derivatives:

- Compound A : Reduced A549 viability to 64%.

- Compound B : Reduced A549 viability to 61%.

- Compound C : Showed enhanced cytotoxicity towards non-cancerous cells.

These results suggest that modifications in the chemical structure can lead to variations in biological activity, indicating potential for further development in anticancer therapies .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored through its analogs. Compounds similar in structure have shown effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | Klebsiella pneumoniae | 8 µg/mL |

| Compound Y | Staphylococcus aureus | 4 µg/mL |

| Compound Z | Escherichia coli | 16 µg/mL |

These findings highlight the potential application of pyrrolidine derivatives in developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancerous and microbial cells. These interactions can modulate various signaling pathways, leading to:

- Apoptosis induction in cancer cells.

- Inhibition of cell wall synthesis in bacteria.

The exact targets and pathways remain an area for further research, but preliminary studies suggest that these compounds may act as enzyme inhibitors or receptor antagonists .

Q & A

Q. What synthetic routes are established for preparing 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride?

The compound can be synthesized via coupling reactions involving pyrrolidine derivatives and functionalized pyrimidines. For example, structurally analogous sulfonamide derivatives (e.g., 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid) are synthesized by reacting 4-hydroxyproline with sulfonyl chlorides under mild alkaline conditions (e.g., sodium carbonate in water at room temperature) . Key steps include:

- Activation of the pyrrolidine hydroxyl group for nucleophilic substitution.

- Purification via recrystallization or preparative HPLC.

- Characterization using NMR, FTIR, and LCMS .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. FTIR identifies functional groups (e.g., carboxylic acid, hydroxyl). ES-MS validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction reveals orthorhombic crystal systems (space group P212121) and hydrogen-bonding networks critical for stability .

Q. What solubility and formulation considerations apply to this compound in biological assays?

- Solubility in DMSO: Up to 100 mg/mL (432.43 mM) for in vitro studies.

- In vivo formulations: Use cyclodextrins or lipid-based carriers to achieve ≥2.5 mg/mL (10.81 mM) .

- Prepare stock solutions under inert atmospheres to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; rinse exposed skin/eyes with water immediately.

- Store in airtight containers away from moisture at -20°C .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Diastereomer separation : Use chiral columns in preparative HPLC (e.g., C18 columns with acetonitrile/water gradients).

- Reaction optimization : Adjust temperature/pH to favor kinetic control (e.g., lower temperatures reduce epimerization).

- Example: Synthesis of trans-3-substituted pyrrolidines achieved 95:5 d.r. via prolonged stirring and controlled hydrolysis .

Q. What in silico strategies predict the drug-likeness and bioactivity of this compound?

- ADMET profiling : Use tools like SwissADME to evaluate permeability (LogP = -0.71) and bioavailability (tPSA = 87.07) .

- Molecular docking : Simulate binding to targets (e.g., ionotropic glutamate receptors) using pyrrolidine scaffolds as templates .

Q. How do electron-withdrawing substituents on the pyrimidine ring influence stability?

- Chloro or nitro groups increase electrophilicity but may reduce hydrolytic stability.

- Compare with 2-chloro-4-(chloromethyl)pyridine hydrochloride: Steric hindrance from chloromethyl groups enhances stability in acidic media .

Q. What analytical methods quantify impurities in this compound class?

- HPLC-UV/ELSD : Detect impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) using reversed-phase columns (C18, 5 µm) .

- LCMS : Monitor degradation products (e.g., dehydroxylated derivatives) with m/z shifts .

Q. How can structural modifications enhance receptor binding affinity?

Q. What crystallographic data inform polymorph screening for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.